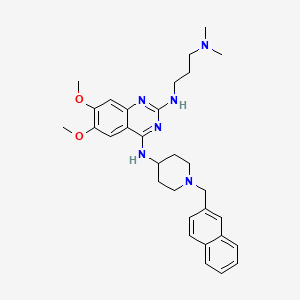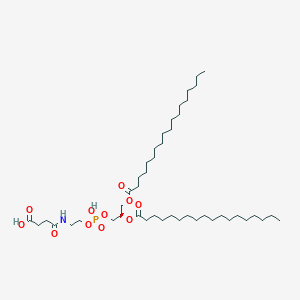
DSPE-succinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DSPE-succinic acid is a phospholipid compound with two 18-carbon lipid tails and a phosphate group joined by a glycerol molecule. It is terminated with a carboxylic acid group, which makes it reactive with amines to form stable amide linkages . This compound is often used in the preparation of nanoparticles or liposomes, serving as a nanocarrier for the delivery of therapeutics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
DSPE-succinic acid can be synthesized by reacting 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-amino (DSPE-NH2) with succinic anhydride in the presence of a catalyst such as N-Hydroxysuccinimide (NHS) and a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) . The reaction typically takes place in an organic solvent like ethanol under mild conditions (room temperature) with magnetic stirring for about 1 hour .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes the same basic steps as the laboratory synthesis but is scaled up and optimized for higher yields and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
DSPE-succinic acid primarily undergoes substitution reactions due to the presence of the reactive carboxylic acid group. This group can react with amines to form stable amide linkages .
Common Reagents and Conditions
Reagents: Amines, NHS, EDC
Conditions: Room temperature, organic solvents like ethanol, magnetic stirring
Major Products
The major product formed from the reaction of this compound with amines is the corresponding amide .
Aplicaciones Científicas De Investigación
DSPE-succinic acid has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry :
Chemistry: Used in the synthesis of nanoparticles and liposomes.
Biology: Employed in the preparation of nanocarriers for drug delivery.
Medicine: Utilized in the development of targeted drug delivery systems, including mRNA/DNA vaccines.
Industry: Applied in the production of nanomaterials for various industrial applications.
Mecanismo De Acción
The mechanism of action of DSPE-succinic acid involves its ability to form stable amide linkages with amines. This property allows it to be used as a nanocarrier for the delivery of therapeutics. The carboxylic acid group reacts with amines in the presence of activating agents like HATU or EDC to form stable amide bonds . This enables the compound to encapsulate and deliver drugs effectively.
Comparación Con Compuestos Similares
Similar Compounds
DSPE-PEG: A similar compound where polyethylene glycol (PEG) is conjugated to DSPE. It is used for similar applications but offers different properties such as increased solubility and reduced immunogenicity.
DSPE-Cy5: A compound where the near-infrared imaging molecule Cy5 is conjugated to DSPE.
Uniqueness
DSPE-succinic acid is unique due to its terminal carboxylic acid group, which allows it to form stable amide linkages with amines. This property makes it particularly useful in the preparation of nanoparticles and liposomes for drug delivery .
Propiedades
Fórmula molecular |
C45H86NO11P |
|---|---|
Peso molecular |
848.1 g/mol |
Nombre IUPAC |
4-[2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C45H86NO11P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-44(50)54-39-41(40-56-58(52,53)55-38-37-46-42(47)35-36-43(48)49)57-45(51)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41H,3-40H2,1-2H3,(H,46,47)(H,48,49)(H,52,53)/t41-/m1/s1 |
Clave InChI |
YHASCFOFGLKNAQ-VQJSHJPSSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCC(=O)O)OC(=O)CCCCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCC(=O)O)OC(=O)CCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





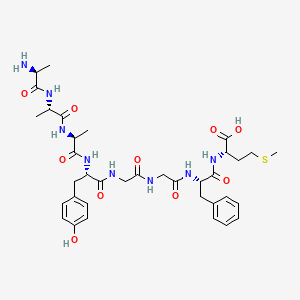

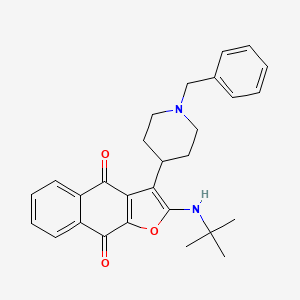

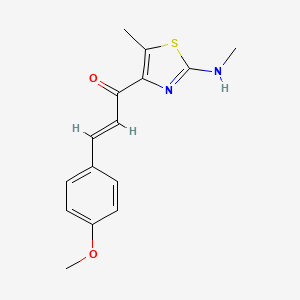
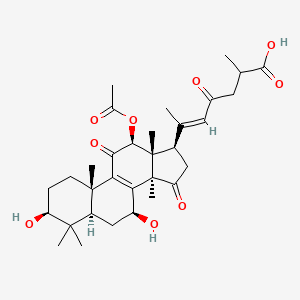

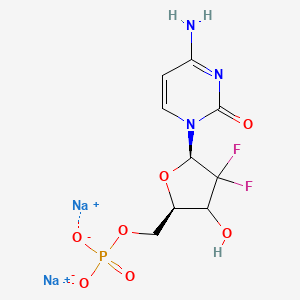
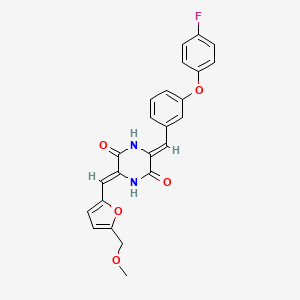
![2-[5-(cyclopropylmethyl)-3-[3-[6-[[13-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-13-oxotridecanoyl]amino]hex-1-ynyl]phenyl]-4-[(4-sulfamoylphenyl)methyl]pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B12397506.png)
